molecular formula C14H17F2NO5 B1294197 N-Boc-2,3-difluoro-D-tyrosine CAS No. 1213956-33-2

N-Boc-2,3-difluoro-D-tyrosine

Cat. No. B1294197
M. Wt: 317.28 g/mol
InChI Key: AQIWKONTLIVVTR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-2,3-difluoro-D-tyrosine is a derivative of the amino acid tyrosine, which has been modified to include protective groups and fluorine atoms. The N-Boc group, also known as the tert-butoxycarbonyl group, is commonly used in peptide synthesis to protect the amine functionality of amino acids during the synthesis process. The presence of fluorine atoms can significantly alter the physical and chemical properties of the molecule, potentially leading to enhanced biological activity or altered metabolic stability.

Synthesis Analysis

The synthesis of tyrosine derivatives, such as N-Boc-2,3-difluoro-D-tyrosine, often involves palladium-catalyzed C-H functionalization, as described in the synthesis of (S)-N-Boc-2,6-dimethyltyrosine . This method is notable for preserving the chiral integrity of the amino acid during the reaction. Although the specific synthesis of N-Boc-2,3-difluoro-D-tyrosine is not detailed in the provided papers, similar methodologies could be applied, with adjustments for the introduction of fluorine atoms at the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of N-Boc-2,3-difluoro-D-tyrosine would include a tyrosine core with two fluorine atoms substituted at the 2 and 3 positions of the aromatic ring. The N-Boc group would be attached to the nitrogen of the amino group. This structure is expected to be similar to other tyrosine derivatives, such as those described in the synthesis of Boc-2',6'-dimethyl-l-tyrosine , but with the unique presence of fluorine substituents which could affect the molecule's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of N-Boc-2,3-difluoro-D-tyrosine would be influenced by both the protective Boc group and the electron-withdrawing fluorine atoms. The Boc group is known to be removed under acidic conditions, as demonstrated in the preparation of N,N'-diBoc-dityrosine . The fluorine atoms would likely increase the acidity of the phenolic hydroxyl group and could affect the electrophilic aromatic substitution reactions. The presence of the Boc group also allows for selective reactions to occur at the carboxylic acid and amine groups after its removal .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-2,3-difluoro-D-tyrosine would be characterized by its increased acidity due to the fluorine substituents and its solubility profile, which would be influenced by the protective Boc group. The tert-butoxycarbonylation of tyrosine has been shown to be an effective method for protecting the amino group, and the resulting Boc-derivatives are typically more lipophilic than the parent amino acid . The introduction of fluorine atoms is also known to increase the metabolic stability of pharmaceutical compounds, which could be an important consideration for the use of N-Boc-2,3-difluoro-D-tyrosine in drug development.

Safety And Hazards

  • Safety Information : Handle with care, wear appropriate protective equipment, and follow standard laboratory safety protocols .

properties

IUPAC Name

(2R)-3-(2,3-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIWKONTLIVVTR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2,3-difluoro-D-tyrosine

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